molecular formula C₂₁H₂₀O₁₀ B117821 Emodin-8-glucoside CAS No. 23313-21-5

Emodin-8-glucoside

Cat. No. B117821
CAS RN: 23313-21-5
M. Wt: 432.4 g/mol
InChI Key: HSWIRQIYASIOBE-UHFFFAOYSA-N
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Description

Emodin-8-glucoside (E-8-G) is a glycosylated derivative of emodin . It’s an anthraquinone derivative isolated from various plants, including Aloe vera . E-8-G exhibits numerous biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities .


Molecular Structure Analysis

Emodin-8-glucoside has the molecular formula C21H20O10 and a molecular weight of 432.38 . The exact molecular structure analysis is not provided in the retrieved papers.


Physical And Chemical Properties Analysis

Emodin-8-glucoside is a yellow needle crystal . It’s easily soluble in lye . More detailed physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

Neuroprotective Effects

Emodin-8-O-beta-D-glucoside, derived from the Chinese medicinal herb Polygonum cuspidatum, exhibits neuroprotective effects against cerebral ischemia-reperfused injury and glutamate-induced neuronal damage. This is achieved through its antioxidative effects and inhibition of glutamate neurotoxicity. Emodin-8-O-beta-D-glucoside can penetrate the blood-brain barrier and distribute in brain tissue, thereby reducing neurological deficit scores and cerebral infarction area in vivo and in vitro (Wang, Zhang, Ma, & Liu, 2007).

Immunomodulatory Activities

Emodin-8-O-glucoside (E8G) demonstrates potent immunomodulatory activities, notably in enhancing macrophage-mediated phagocytosis and cytokine secretion. This occurs through the upregulation of the TLR-2/MAPK/NF-κB signaling pathway, suggesting its potential as a novel immunomodulator for early innate immunity (Lee, Kim, Nguyen, Kim, Ree, Choi, Sohng, & Park, 2020).

Anticancer Properties

Aloe emodin-8-glucoside has been identified as a potent quadruplex-binding molecule, particularly with c-KIT and c-MYC sequences. This binding affinity is crucial in its anticancer activity, as it can stabilize G-quadruplex structures in oncogene promoters, thereby inhibiting cancer cell proliferation (Das & Dutta, 2021).

Anti-diabetic Effects

Emodin-8-O-glucoside has demonstrated α-glucosidase inhibitory activities, which are significant in managing type 2 diabetes. Its presence in Polygonum multiflorum suggests its potential role in developing natural therapies for diabetes with low toxicity (Yang, Zhao, Liu, Song, & Liu, 2014).

Osteoblastic Activity

Emodin-8-O-β-d-glucoside promotes the proliferation and differentiation of osteoblastic MC3T3-E1 cells. It enhances alkaline phosphatase (ALP) expression and inhibits PGE2 production, indicating its role in bone healing and treatment of bone-related diseases (Xiang, Xu, Su, Hu, & Yan, 2011).

Anti-MRSA Activity

Emodin-8-O-glucoside has shown significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. This is attributed to its ability to disrupt the integrity of bacterial cell walls, highlighting its potential as an antimicrobial agent (Cao, Peng, Li, Liu, Li, Qin, Jiang, Cen, Pan, Yan, Xiao, & Zhou, 2015).

Safety And Hazards

Emodin-8-glucoside is considered toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWIRQIYASIOBE-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emodin-8-glucoside

CAS RN

23313-21-5, 52731-38-1
Record name Emodin 8-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23313-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emodin-8-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucofrangulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052731381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMODIN-8-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY0Q8Q1T3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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